[(2-Methylphenyl)amino](oxo)acetic acid
Overview
Description
(2-Methylphenyl)aminoacetic acid is an organic compound with the molecular formula C9H9NO3 It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)aminoacetic acid typically involves the reaction of 2-methylaniline with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methylaniline and glyoxylic acid.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 2-methylaniline is added to a solution of glyoxylic acid in the presence of an acid catalyst. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of (2-Methylphenyl)aminoacetic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)aminoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming (2-Methylphenyl)aminoacetic acid.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: (2-Methylphenyl)aminoacetic acid.
Substitution: Various acylated or alkylated derivatives depending on the reagents used.
Scientific Research Applications
(2-Methylphenyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparison with Similar Compounds
(2-Methylphenyl)aminoacetic acid can be compared with other similar compounds, such as:
(2-Ethyl-6-methylphenyl)(1-methoxypropan-2-yl)aminoacetic acid: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
Acetochlor OXA: Another related compound with different substituents, used primarily as a metabolite in agricultural applications.
The uniqueness of (2-Methylphenyl)aminoacetic acid lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for targeted research and industrial applications.
Properties
IUPAC Name |
2-(2-methylanilino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-4-2-3-5-7(6)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKFZUSLXVORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332558 | |
Record name | [(2-methylphenyl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406190-09-8 | |
Record name | [(2-methylphenyl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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